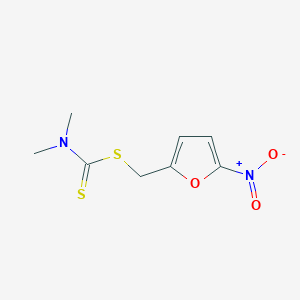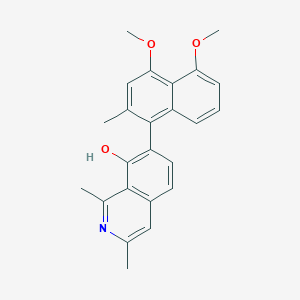![molecular formula C11H8ClNO2S B12903122 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one](/img/structure/B12903122.png)
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one is a heterocyclic compound that features a unique structure combining a chloro-substituted butenone with a thioxobenzo[d]oxazole moiety
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one typically involves the following steps:
Formation of the Thioxobenzo[d]oxazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include 2-aminophenol derivatives and carbon disulfide.
Chlorination and Butenone Formation: The introduction of the chloro group and the butenone moiety can be accomplished through various chlorination and alkylation reactions. Reagents such as thionyl chloride or phosphorus pentachloride are often used for chlorination, while the butenone moiety can be introduced via aldol condensation reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom, forming new derivatives.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of antimicrobial and anticancer research.
DNA Interaction: Some derivatives of the compound can intercalate into DNA, disrupting its replication and transcription processes, which is a mechanism of action for certain anticancer agents.
Signal Transduction Pathways: The compound may modulate various cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-(2-thioxobenzo[d]oxazol-3(2H)-yl)but-3-en-2-one can be compared with other similar compounds, such as:
Benzoxazoles: These compounds share the oxazole core but differ in their substituents and overall structure. They are also used in medicinal chemistry and material science.
Thiazoles: Thiazoles have a sulfur atom in the ring structure, similar to thioxobenzo[d]oxazole, and are known for their biological activities.
Oxazoles: Oxazoles are a broader class of compounds that include various derivatives with different substituents, used in organic synthesis and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C11H8ClNO2S |
|---|---|
Molekulargewicht |
253.71 g/mol |
IUPAC-Name |
(E)-1-chloro-4-(2-sulfanylidene-1,3-benzoxazol-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C11H8ClNO2S/c12-7-8(14)5-6-13-9-3-1-2-4-10(9)15-11(13)16/h1-6H,7H2/b6-5+ |
InChI-Schlüssel |
KLDPUUUHNCAUBU-AATRIKPKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)/C=C/C(=O)CCl |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=S)O2)C=CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-](/img/structure/B12903039.png)
![8-Phenylisoindolo[1,2-a]isoquinoline-9,12-dione](/img/no-structure.png)
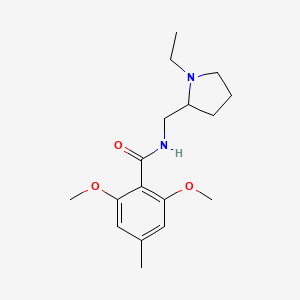

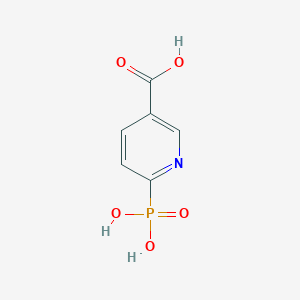

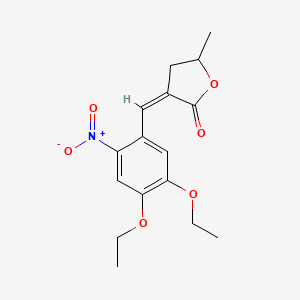
![Acetamide, N-[3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl]-](/img/structure/B12903083.png)
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)
